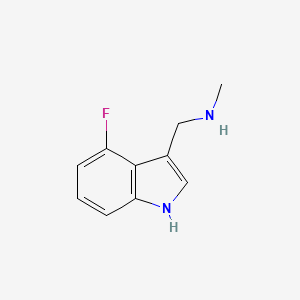

4-fluoro-3-(methylaminomethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1-(4-fluoro-1H-indol-3-yl)-N-methylmethanamine |

InChI |

InChI=1S/C10H11FN2/c1-12-5-7-6-13-9-4-2-3-8(11)10(7)9/h2-4,6,12-13H,5H2,1H3 |

InChI Key |

WQDMXZZOIMJNFO-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CNC2=C1C(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 3 Methylaminomethyl 1h Indole

Strategies for Indole (B1671886) Core Functionalization

The indole ring system is a privileged scaffold in a multitude of biologically active compounds. thieme-connect.com Its functionalization is a cornerstone of synthetic organic chemistry, with a rich history of methods developed to modify its structure. thieme-connect.com The inherent electronic properties of the indole nucleus dictate its reactivity, making certain positions more amenable to substitution than others. chim.it

The indole core possesses two primary sites of reactivity on its pyrrole (B145914) ring: the C-2 and C-3 positions. chim.it Due to the higher electron density at the C-3 position, electrophilic substitution reactions preferentially occur at this site. chim.itrsc.org This inherent reactivity provides a straightforward route to a wide array of 3-substituted indoles. rsc.org

Conversely, achieving regioselective functionalization at the C-2 position is more challenging and often requires strategic manipulation of the substrate or reaction conditions. nih.gov One common approach involves blocking the C-3 position with a substituent, thereby directing subsequent reactions to the C-2 position. chim.it Another strategy, known as "umpolung," inverts the normal reactivity of the indole, rendering the C-2 and C-3 positions electrophilic and susceptible to nucleophilic attack. nih.gov This approach has proven valuable for the synthesis of C-2 functionalized indoles, which are important in both synthetic and pharmaceutical chemistry. nih.gov

Table 1: Comparison of Reactivity at C-2 and C-3 Positions of the Indole Core

| Position | Inherent Reactivity | Common Reactions | Strategies for Selective Functionalization |

| C-3 | Nucleophilic (electron-rich) | Electrophilic substitution (e.g., Friedel-Crafts, Mannich) | Generally does not require special strategies due to high intrinsic reactivity. |

| C-2 | Less nucleophilic than C-3 | Requires activation or blocking of C-3 | Blocking the C-3 position, umpolung (polarity inversion), transition-metal catalysis. |

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of indoles, offering an alternative to traditional methods that often require pre-functionalized starting materials. chim.itrsc.org This strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. chim.it Transition metal catalysis, particularly with palladium, rhodium, and cobalt, has been instrumental in the development of these methodologies. rsc.orgchemistryviews.org

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are also extensively used to introduce a wide range of substituents onto the indole scaffold. nih.gov These reactions typically involve the coupling of a halogenated or otherwise activated indole with a suitable coupling partner in the presence of a metal catalyst. nih.gov

A significant challenge in indole C-H functionalization is achieving regioselectivity, especially at the less reactive C-4 to C-7 positions of the benzene (B151609) ring. chim.itnih.gov The use of directing groups, which coordinate to the metal catalyst and guide it to a specific C-H bond, has been a key strategy to overcome this challenge. chim.itnih.gov For instance, a directing group at the N-1 position can facilitate selective functionalization at the C-2 or C-7 positions. chim.it Similarly, a directing group at the C-3 position can enable functionalization at the C-2 or C-4 positions. nih.gov

Recent advancements have also focused on the development of transient directing groups, which can be easily installed and removed, adding to the versatility of these methods. nih.gov Furthermore, cobalt-catalyzed C-H activation has been explored as a more sustainable alternative to precious metal catalysts. chemistryviews.org

Table 2: Overview of C-H Activation and Cross-Coupling Strategies for Indole Functionalization

| Strategy | Key Features | Common Catalysts | Regioselectivity Control |

| Direct C-H Activation | Atom-economical, avoids pre-functionalization. | Palladium, Rhodium, Cobalt | Use of directing groups (permanent or transient). |

| Cross-Coupling Reactions | Versatile for introducing diverse functional groups. | Palladium, Copper | Position of the leaving group (e.g., halogen) on the indole ring. |

Introduction of Fluorine at the 4-Position

The incorporation of fluorine into organic molecules can significantly modulate their biological properties. Introducing a fluorine atom at the C-4 position of the indole ring presents a synthetic challenge due to the lower reactivity of this position compared to the pyrrole ring. acs.org Various fluorination techniques have been developed to address this challenge.

Decarboxylative fluorination has emerged as a valuable method for the introduction of fluorine atoms. organic-chemistry.orgnih.gov This approach involves the replacement of a carboxylic acid group with a fluorine atom. A metal-free, direct decarboxylative fluoroacylation of indole carboxylic acids has been reported, offering a straightforward route to fluorinated indol-3-yl ketones. organic-chemistry.orgnih.gov While this method primarily targets the C-3 position after decarboxylation of indole-2-carboxylic acid, the principles could potentially be adapted for C-4 fluorination starting from a suitably positioned carboxylic acid. researchgate.net Another study reports a transition-metal-free decarboxylative fluorination of various electron-rich heteroaromatics, including indolecarboxylic acids, using Selectfluor. acs.org

The Prins reaction, a cyclization between a homoallylic alcohol and an aldehyde, can be adapted to incorporate a fluorine atom. nih.govbeilstein-journals.org When a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) is used in stoichiometric amounts, it can act as a fluoride (B91410) source, quenching the intermediate carbocation to form a C-F bond. nih.govbeilstein-journals.orgnih.gov This "Prins fluorination" methodology has been successfully applied to the synthesis of 4-fluoro-pyrans and -piperidines. nih.govbeilstein-journals.orgnih.gov While not directly demonstrated on an indole system to form a 4-fluoroindole (B1304775), the underlying principle of generating a carbocation that is subsequently trapped by a fluoride nucleophile could be a potential strategy for the synthesis of fluorinated heterocycles. nih.gov

Nucleophilic fluorination, a cornerstone of C-F bond formation, often faces challenges due to the low nucleophilicity and high basicity of the fluoride ion. ucla.edu However, various reagents and strategies have been developed to overcome these limitations. ucla.edu The Finkelstein reaction, a classic example, involves the exchange of a halide with fluoride. ucla.edu

Electrophilic fluorinating reagents are also widely used. acs.org Reagents like Selectfluor (F-TEDA-BF₄) have been shown to be effective for the fluorination of indoles. acs.orgorganic-chemistry.org While many reports focus on the fluorination of the electron-rich C-3 position, leading to 3-fluorooxindoles, the regioselectivity can be influenced by the substrate and reaction conditions. organic-chemistry.orgacs.org Anodic fluorination in specialized electrolyte solutions has also been used to synthesize fluorinated indole derivatives. researchgate.net

Table 3: Summary of Fluorination Methodologies

| Methodology | Reagent/Catalyst | Key Principle | Potential for 4-Position Fluorination |

| Decarboxylative Fluorination | Selectfluor, Metal-free conditions | Replacement of a carboxylic acid with fluorine. | Requires synthesis of indole-4-carboxylic acid. |

| Prins Fluorination Cyclization | BF₃·OEt₂ | Lewis acid-mediated cyclization with fluoride trapping of a carbocation. | Indirect; would require a specific precursor that cyclizes to form the indole ring. |

| Nucleophilic Substitution | Metal fluorides (e.g., KF, CsF) | Displacement of a leaving group by a fluoride ion. | Requires a suitable leaving group at the 4-position. |

| Electrophilic Fluorination | Selectfluor, N-Fluorobenzenesulfonimide (NFSI) | Electrophilic attack of a fluorine cation on the aromatic ring. | Challenging due to lower nucleophilicity of the C-4 position; may require directing groups. |

Construction of the 3-(Methylaminomethyl) Moiety

The introduction of the 3-(methylaminomethyl) group is a critical step in the synthesis. The high nucleophilicity of the C3 position of the indole nucleus makes it the preferred site for electrophilic substitution. chemtube3d.com

The Mannich reaction is a powerful and widely utilized method for the C3-aminomethylation of indoles. libretexts.org This one-pot, three-component condensation reaction involves an active hydrogen compound (4-fluoroindole), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (methylamine). wikipedia.orgresearchgate.net

The mechanism of the Mannich reaction is a well-established process that begins with the formation of an electrophilic species known as an iminium ion. byjus.com

Iminium Ion Formation : Methylamine (B109427) acts as a nucleophile, attacking the carbonyl carbon of formaldehyde (B43269). This is followed by a proton transfer and subsequent dehydration to form the reactive N-methylmethaniminium ion (also known as the Eschenmoser salt precursor). libretexts.orgbyjus.com

Electrophilic Attack : The electron-rich 4-fluoroindole, acting as the nucleophile, attacks the electrophilic carbon of the iminium ion. The C3 position is the most kinetically favored site for this electrophilic substitution due to the stabilization of the resulting intermediate. chemtube3d.com

Deprotonation : A final deprotonation step re-aromatizes the indole ring, yielding the final product, 4-fluoro-3-(methylaminomethyl)-1H-indole. wikipedia.org

To enhance the efficiency and yield of the Mannich reaction, various catalyst systems can be employed. Acid catalysis is common, as it accelerates the formation of the iminium ion. wikipedia.org Lewis acids are particularly effective in this role.

Indium (III) triflate (In(OTf)₃) has emerged as a highly efficient catalyst for Mannich-type reactions involving indoles. core.ac.ukcitedrive.com It functions as a Lewis acid, activating the carbonyl group of formaldehyde and facilitating the formation of the iminium intermediate. This leads to higher yields and often allows for milder reaction conditions. The catalyst can often be recovered and reused, adding to the process's efficiency. core.ac.uk

Below is a table summarizing representative catalyst systems used in Mannich reactions with indoles.

| Catalyst | Typical Solvent | Temperature | Key Advantages |

| Acetic Acid | Ethanol/Water | Reflux | Traditional, inexpensive protic acid catalyst. |

| Indium (III) Triflate | Acetonitrile | Room Temp to Reflux | High efficiency, mild conditions, catalyst can be recycled. core.ac.ukcitedrive.com |

| Bismuth (III) Triflate | Acetonitrile | Room Temp | Efficient Lewis acid, promotes good yields under benign conditions. rsc.org |

| No Catalyst | Acetic Acid (as solvent) | Room Temp | Simple, but may require longer reaction times or result in lower yields. bhu.ac.in |

An alternative strategy to the Mannich reaction is a two-step process involving formylation followed by reductive amination. organic-chemistry.org

Formylation : The first step is the introduction of an aldehyde group at the C3 position of 4-fluoroindole to produce 4-fluoro-1H-indole-3-carboxaldehyde. This is commonly achieved through the Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Reductive Amination : The resulting aldehyde is then reacted with methylamine to form an intermediate imine or enamine. This intermediate is subsequently reduced in situ to the desired secondary amine. youtube.com A variety of reducing agents can be used for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity and tolerance for various functional groups. organic-chemistry.orgyoutube.com

This method offers a controlled, stepwise approach to the synthesis, which can be advantageous if the direct Mannich reaction proves problematic.

The table below outlines common reducing agents for this process.

| Reducing Agent | Typical Solvent | pH Conditions | Characteristics |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Acetonitrile | Mildly Acidic | Mild, selective, does not reduce the starting aldehyde. youtube.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mildly Acidic | Effective but generates toxic hydrogen cyanide as a byproduct. youtube.com |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ethanol, Methanol | Neutral | "Green" method, but may be sensitive to other functional groups. youtube.com |

Mannich Reaction in Indole Synthesis

Chemo- and Regioselectivity Considerations in Multistep Synthesis

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound. The indole ring system presents multiple potential sites for reaction, including the N1, C2, C3, and benzene ring positions (C4, C5, C6, C7).

Regioselectivity at C3 : For electrophilic substitution reactions like the Mannich reaction or Vilsmeier-Haack formylation, the C3 position of the indole nucleus is overwhelmingly the most reactive site. chemtube3d.comnih.gov This is due to the electron-donating effect of the nitrogen atom, which stabilizes the cationic intermediate (the sigma complex) formed upon attack at C3 more effectively than at any other position. The presence of the electron-withdrawing fluorine atom at C4 slightly deactivates the benzene ring but does not alter the intrinsic preference for electrophilic attack at the C3 position of the pyrrole moiety. nih.gov

Careful control of reaction conditions—such as temperature, solvent, and the choice of catalyst—is essential to maximize the yield of the desired C3-substituted product and minimize the formation of unwanted side products. researchgate.net

Mechanistic Investigations of Chemical Reactivity

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 3-substituted indoles, including derivatives like 4-fluoro-3-(methylaminomethyl)-1H-indole, often involves multi-step pathways where the reaction mechanism is crucial for optimizing yields and minimizing byproducts. While specific mechanistic studies on the synthesis of this exact compound are not extensively detailed in the public domain, the general principles of indole (B1671886) chemistry provide a strong basis for understanding its formation.

A common route to 3-aminomethylindoles is the Mannich reaction, which involves the aminoalkylation of the indole nucleus. For this compound, this would likely involve the reaction of 4-fluoroindole (B1304775) with formaldehyde (B43269) and methylamine (B109427). The mechanism proceeds through the formation of an electrophilic Eschenmoser's salt-like intermediate from formaldehyde and methylamine, which then undergoes electrophilic substitution at the electron-rich C3 position of the 4-fluoroindole ring. The fluorine at the C4 position, being an electron-withdrawing group, can influence the nucleophilicity of the indole ring, potentially affecting the reaction rate compared to non-fluorinated analogues.

Alternative synthetic strategies could involve the reduction of a corresponding 3-cyano or 3-formyl-4-fluoroindole in the presence of methylamine (reductive amination). The mechanism of this pathway involves the initial formation of an imine intermediate between the carbonyl or nitrile group and methylamine, followed by its reduction to the secondary amine.

Intramolecular Reactivity Studies on Indole Scaffolds

The indole scaffold is known for its rich intramolecular reactivity, which can be significantly influenced by its substituents. In this compound, the proximity of the methylaminomethyl group at C3 to the indole nitrogen (N1) and the C4-fluorine substituent can lead to specific intramolecular interactions and reactions.

Studies on related indole derivatives have shown the potential for intramolecular cyclization reactions. For instance, under certain conditions, the aminomethyl side chain could potentially interact with the indole ring, although this is less common for simple alkylamines. The fluorine atom at C4 can influence the electron density of the benzene (B151609) portion of the indole ring, which might affect the propensity for intramolecular reactions involving this part of the molecule.

The preparation of (1H-indol-3-yl)methyl electrophiles is known to be challenging due to their high reactivity and tendency to undergo undesired dimerization or oligomerization. nih.gov This inherent reactivity of the 3-substituted indole system is a key consideration in any potential intramolecular transformations of this compound.

Potential for Bioactivation and Electrophilic Intermediate Formation (e.g., 3-methyleneindolenine (B1207975) from 3-alkylindoles)

A critical aspect of the chemical reactivity of 3-alkylindoles is their potential for metabolic bioactivation to reactive electrophilic intermediates. A well-established example is the bioactivation of 3-methylindole, which is mediated by cytochrome P450 enzymes. nih.govnih.gov This process involves the formation of a highly reactive 3-methyleneindolenine intermediate. nih.gov This electrophile can covalently bind to cellular macromolecules, leading to toxicity. nih.gov

Given the structural similarity, this compound is a candidate for similar bioactivation pathways. The enzymatic oxidation of the 3-methylaminomethyl group could lead to the formation of a corresponding electrophilic imine or methyleneindolenine-type intermediate. The fluorine atom at the 4-position could potentially influence the rate and regioselectivity of this metabolic process. Studies on 4-fluoroanilines have shown that para-fluorination can lead to increased chances of bioactivation to reactive benzoquinoneimines. nih.gov This suggests that the fluorine substituent in this compound might enhance its propensity for bioactivation.

The formation of such reactive intermediates is a key consideration in the toxicological assessment of indole derivatives. The potential pathways for the bioactivation of this compound are summarized in the table below, drawing parallels from the known metabolism of 3-methylindole.

| Metabolic Step | Enzyme System | Potential Intermediate | Significance |

| N-demethylation | Cytochrome P450 | 3-aminomethyl-4-fluoro-1H-indole | Formation of a primary amine metabolite. |

| Side-chain oxidation | Cytochrome P450 | 4-fluoro-3-(hydroxymethylaminomethyl)-1H-indole | Initial step towards imine formation. |

| Dehydrogenation | Cytochrome P450 | 4-fluoro-3-(methyliminomethyl)-1H-indole (or tautomeric methyleneindolenine) | Formation of a reactive electrophile. |

Table 1: Potential Bioactivation Pathways of this compound

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of protons and carbons within a molecule.

The spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the aminomethyl group, the methyl protons of the amino group, and the proton on the indole nitrogen. The fluorine atom at the 4-position will introduce characteristic splitting patterns for the adjacent aromatic protons due to spin-spin coupling.

Expected ¹H NMR Data for 4-fluoro-3-(methylaminomethyl)-1H-indole:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on Indole N | 8.0 - 8.2 | Broad Singlet | - |

| Aromatic H (C5, C6, C7) | 6.8 - 7.5 | Multiplet | - |

| H on C2 | ~7.1 | Singlet/Triplet | - |

| Methylene H (-CH₂-) | ~3.8 | Singlet | - |

| Methyl H (-NCH₃) | ~2.4 | Singlet | - |

| Amino H (-NH-) | Variable | Broad Singlet | - |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the electronic environment of each carbon atom.

The carbon directly bonded to the fluorine atom (C4) will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR spectra of fluorinated aromatic compounds. The other carbons in the indole ring and the substituent at C3 will also show signals at predictable chemical shifts. Data from related compounds like 5-fluoro-3-methyl-1H-indole, which shows signals for the fluorinated ring system, can be used for approximation. rsc.org

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~123 |

| C3 | ~112 |

| C3a | ~125 |

| C4 (C-F) | ~155 (d, ¹JCF ≈ 240 Hz) |

| C5 | ~110 (d, ²JCF ≈ 20 Hz) |

| C6 | ~122 |

| C7 | ~115 |

| C7a | ~136 |

| Methylene C (-CH₂-) | ~50 |

| Methyl C (-NCH₃) | ~35 |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

While this compound is not chiral and therefore does not have stereoisomers, advanced NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity of the molecule.

COSY would reveal the coupling relationships between adjacent protons, helping to assign the protons on the benzene (B151609) ring of the indole nucleus.

HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the entire molecular structure, including the attachment of the methylaminomethyl group at the C3 position.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, with a chemical formula of C₁₀H₁₁FN₂, the expected exact mass can be calculated.

Calculated HRMS Data for C₁₀H₁₁FN₂:

| Ion | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₂FN₂⁺ | 179.0985 |

| [M+Na]⁺ | C₁₀H₁₁FN₂Na⁺ | 201.0804 |

Experimental HRMS data that matches these calculated values to within a few parts per million (ppm) would provide strong evidence for the correct elemental composition of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

For this compound, the most likely fragmentation pathway involves the cleavage of the bond between the indole ring and the aminomethyl substituent. This would result in the formation of a stable indolyl-methyl cation.

Expected Major Fragmentation Pathways in MS/MS:

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 179.0985 | 146.0668 | CH₃NH | 4-fluoro-1H-indol-3-ylmethylene cation |

| 179.0985 | 133.0586 | CH₃N=CH₂ | 4-fluoro-1H-indole radical cation |

The characteristic loss of the methylamine (B109427) moiety and the formation of the indolyl-methyl cation are common fragmentation patterns for 3-aminomethyl substituted indoles and would be expected to be prominent features in the MS/MS spectrum of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, and the resulting spectrum reveals the presence of specific functional groups.

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm its key structural features: the indole ring, the secondary amine, and the carbon-fluorine bond. The N-H bond of the indole ring and the secondary amine in the methylaminomethyl side chain would produce characteristic stretching vibrations. Aromatic C-H stretching from the benzene portion of the indole ring and aliphatic C-H stretching from the methyl and methylene groups would also be evident. Furthermore, the presence of the fluorine atom, a key substituent, would be confirmed by the C-F stretching vibration. While a specific, measured spectrum for this exact compound is not publicly available, the expected absorption regions for its constituent functional groups can be predicted based on established correlation tables.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Indole & Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic CH2, CH3 | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-N Stretch | 1250 - 1350 |

| Aryl Fluoride (B91410) | C-F Stretch | 1100 - 1250 |

X-ray Fluorescence (XRF) Spectrometry in Chemical-Receptor Binding Studies

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. bruker.compurdue.edu The process involves bombarding a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from atoms in the sample. Outer-shell electrons then drop to fill these vacancies, releasing a discrete amount of energy in the form of a secondary X-ray. The energy of this emitted X-ray is characteristic of the element from which it originated, allowing for elemental identification and quantification. purdue.edu

Modern XRF spectrometers, particularly energy-dispersive XRF (EDXRF) systems, have enhanced sensitivity for light elements, enabling the detection and quantification of fluorine. bruker.comshimadzu.com In the context of this compound, XRF can be used to confirm the presence and measure the amount of fluorine in a given sample. bruker.com

While XRF is a powerful tool for elemental analysis, its application in dynamic chemical-receptor binding studies is limited. The technique is primarily used for bulk or surface elemental mapping and quantification. rsc.org For instance, XRF could be applied to a sample of a receptor preparation after incubation with the fluorinated ligand to quantify the total amount of the compound bound to or trapped within the sample matrix. However, it does not provide real-time information about the binding kinetics or affinity in the way that other techniques, such as ligand-based fluorine NMR screening, can. nih.gov Ligand-based fluorine NMR is highly sensitive to the local chemical environment and is well-suited for detecting the binding of fluorinated fragments to proteins and measuring their binding strength. nih.gov Therefore, while XRF can verify the presence of the fluorine-tagged compound, it is not the primary method for elucidating the specifics of a ligand-receptor interaction.

Preclinical and in Vitro Biological Activity Profiling

Enzyme Inhibition Profiling

Carbonic Anhydrase (CA) Inhibition

There is no available research detailing the inhibitory effects of 4-fluoro-3-(methylaminomethyl)-1H-indole on carbonic anhydrase isoforms. Studies on CA inhibitors often focus on compounds containing classical zinc-binding groups, such as sulfonamides, which are not present in this molecule's core structure. nih.govmdpi.com

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC11)

Specific data on the activity of this compound against any histone deacetylase, including the class IV isoform HDAC11, is not present in the current scientific literature. nih.govucla.edumdpi.com While other structurally complex fluorinated indole (B1671886) derivatives have been investigated as potential HDAC11 inhibitors, the activity of this specific compound remains uncharacterized. nih.gov

Cytochrome P450 (CYP) Inhibition and Inactivation Potential (e.g., CYP3A4)

The potential for this compound to inhibit or inactivate cytochrome P450 enzymes, such as CYP3A4, has not been specifically documented. Although some 3-substituted indole compounds are known to be metabolized by CYP enzymes and can act as mechanism-based inhibitors, no such studies have been published for this particular fluorinated analogue. researchgate.netresearchgate.net

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

No studies were found that evaluate the inhibitory activity of this compound against Indoleamine 2,3-Dioxygenase 1 (IDO1). IDO1 is a significant target in immunotherapy, and while many inhibitors are based on the indole structure, the profile for this specific compound is not available. nih.govnih.gov A structurally related compound, 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, has been investigated, but its activity cannot be extrapolated to this compound. researchgate.net

DNA Gyrase and DnaG Primase Inhibition in Antimicrobial Contexts

There is no published evidence to suggest that this compound has been tested for its ability to inhibit bacterial DNA gyrase or DnaG primase. While the indole nucleus has been incorporated into some compounds targeting these bacterial enzymes, the specific activity of this molecule has not been reported. nih.govnih.gov

Sirtuin (SIRT) Inhibition

The inhibitory profile of this compound against sirtuin enzymes has not been determined in any published study. While indole-based structures have been explored as scaffolds for developing SIRT1 inhibitors, research on this specific compound is absent from the literature. mdpi.comnih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the preclinical or in vitro biological activity of the compound this compound in relation to its potential modulation of anti-apoptotic proteins such as Bcl-2, Bcl-xl, and Mcl-1.

Therefore, the requested section and corresponding data tables cannot be generated due to the absence of published research findings on this particular topic. Scientific investigation into the effects of this compound on these specific apoptosis-regulating proteins has not been reported in the available literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for 4-fluoro-3-(methylaminomethyl)-1H-indole have been identified in the surveyed literature. Such studies would theoretically involve the prediction of its binding pose and the calculation of its binding affinity within the active site of a biological target. The analysis would typically include the identification of key intermolecular interactions.

Information regarding the predicted binding poses and affinity scores of this compound with any specific protein targets is not available.

A detailed analysis of the intermolecular interactions between this compound and a biological target is contingent on molecular docking simulations, which have not been published.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific published quantum chemical calculations for this compound. These calculations would provide insights into its electronic properties and chemical reactivity.

Predictions of spectroscopic properties (such as IR, UV-Vis, and NMR spectra) for this compound using Density Functional Theory (DFT) are not found in the available literature.

Studies on the conformational analysis and energy minimization of this compound, which would identify its most stable three-dimensional structures, have not been publicly reported.

In Silico Screening and Lead Optimization Strategies

There are no specific in silico screening or lead optimization strategies detailed for this compound in the public domain. In silico screening, often involving techniques like molecular docking and pharmacophore modeling, is used to identify potential biological targets for a compound. Lead optimization strategies then employ computational methods to suggest modifications to the lead compound to enhance its activity and properties. While general strategies for optimizing indole-based compounds are known, their specific application to this compound has not been published. researchgate.net

Structure Activity Relationship Sar and Medicinal Chemistry Design

Systematic Investigation of Structural Modifications around the 4-Fluoro-3-(methylaminomethyl)-1H-indole Core

The exploration of the chemical space around the this compound scaffold is a critical step in understanding its therapeutic potential and in the development of analogues with optimized properties. Medicinal chemists systematically modify three key regions of the molecule: the fluorine substitution at the 4-position of the indole (B1671886) ring, the methylaminomethyl side chain at the 3-position, and other positions on the indole ring itself.

Initial studies often involve the synthesis of a focused library of compounds where each of these regions is altered in a controlled manner. For instance, the fluorine atom might be moved to other positions on the indole ring (e.g., 5-, 6-, or 7-fluoro isomers) or replaced with other halogens (chloro, bromo) or bioisosteric groups to probe the effects of electronics and sterics at this position.

Similarly, the methylaminomethyl group at the 3-position is a key site for modification. Variations can include altering the length of the alkyl chain, changing the degree of N-alkylation (e.g., primary amine, dimethylamine), or incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine). These changes can significantly impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for target engagement.

Impact of Fluorine Substitution at the 4-Position on Biological Activity and Potency

In some cases, 4-fluoro substitution has been shown to enhance receptor binding affinity compared to substitutions at other positions, such as the 2-position. For example, in a study on radioiodinated 16α-iodoestradiol derivatives, the 4-fluoro analogue exhibited higher affinity for the estrogen receptor than the corresponding 2-fluoro analogue nih.gov. This suggests that the 4-position may be more tolerant to substitution and that the electronic effects of fluorine at this position are favorable for binding.

Moreover, the fluorine atom can act as a hydrogen bond acceptor, potentially forming crucial interactions with the target protein. Its small size allows it to be well-tolerated in many binding pockets without causing significant steric hindrance. The metabolic stability of the molecule can also be improved by the presence of a fluorine atom, as the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.

The table below summarizes the potential effects of fluorine substitution at the 4-position:

| Property | Impact of 4-Fluoro Substitution |

| Electronic Properties | Alters electron density of the indole ring, influencing pKa and electrostatic interactions. |

| Receptor Binding | Can enhance binding affinity compared to other substitution patterns. |

| Hydrogen Bonding | Can act as a hydrogen bond acceptor, forming key interactions with the target. |

| Steric Profile | Small size is generally well-tolerated in binding pockets. |

| Metabolic Stability | Increases resistance to metabolic degradation due to the strong C-F bond. |

Role of the Methylaminomethyl Group at the 3-Position in Target Engagement

The methylaminomethyl group at the 3-position of the indole ring is a critical pharmacophoric element that plays a pivotal role in the interaction of the molecule with its biological target. This side chain provides a basic nitrogen atom that is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the binding site of a receptor or enzyme.

The N-methylation is also a significant factor. The presence of the methyl group can influence the pKa of the amine, its steric bulk, and its desolvation penalty upon binding. In some instances, N-methylation can enhance potency and selectivity. A systematic study of N-methylation in bioactive peptides has shown that even a single methyl group can significantly alter biological activity nih.gov. In the context of this compound, the methyl group may provide a better fit within a hydrophobic pocket or modulate the orientation of the side chain for optimal interaction.

Furthermore, the flexibility of the aminomethyl linker allows the basic nitrogen to adopt various conformations, enabling it to find the most favorable position for interaction within the binding pocket. This conformational flexibility is an important aspect of its role in target engagement.

Influence of Indole Ring Substituents on Biological Effects

Beyond the fluorine at the 4-position, the introduction of other substituents on the indole ring can significantly modulate the biological effects of this compound analogues. The nature, size, and position of these substituents can influence the molecule's affinity, selectivity, and pharmacokinetic properties.

For example, substitutions at the 5-position of the indole ring have been shown to be particularly important in various classes of indole-based compounds. In some cases, introducing small, lipophilic groups at this position can enhance potency. Conversely, substitutions at other positions, such as the 7-position, have been found to be detrimental to activity in certain GPR44 antagonists mdpi.com.

The electronic properties of the substituents also play a crucial role. Electron-donating groups (e.g., methoxy) can increase the electron density of the indole ring, which may be favorable for certain types of interactions, such as cation-π interactions. On the other hand, electron-withdrawing groups (e.g., cyano or nitro) can decrease the electron density and may be beneficial for other binding modes.

The table below illustrates the potential impact of various indole ring substituents:

| Position | Substituent Type | Potential Effect on Biological Activity |

| 1-Position (N-H) | Alkylation/Arylation | Can modulate lipophilicity and metabolic stability. |

| 2-Position | Small alkyl groups | May influence the orientation of the 3-substituent. |

| 5-Position | Halogens, small alkyls | Often a key position for enhancing potency. |

| 6-Position | Various functional groups | Can be explored to fine-tune properties. |

| 7-Position | Bulky groups | May lead to a decrease in activity due to steric hindrance. |

Design of Derivatives and Analogues for Enhanced Activity and Selectivity

The design of new derivatives and analogues of this compound is guided by the SAR data obtained from initial screening and lead optimization efforts. The goal is to enhance the desired biological activity while improving selectivity for the intended target and optimizing pharmacokinetic properties.

One common strategy is bioisosteric replacement, where functional groups are replaced with other groups that have similar physicochemical properties but may lead to improved activity or reduced toxicity. For example, the methyl group on the amine could be replaced with an ethyl group to probe for additional hydrophobic interactions, or the fluorine atom could be replaced with a hydroxyl group to introduce a hydrogen bond donor.

Another approach is rigidification, where flexible parts of the molecule, such as the aminomethyl side chain, are incorporated into a cyclic structure. This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity by reducing the entropic penalty of binding.

Fragment-based drug design (FBDD) is another powerful technique that can be employed. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent and selective ligands. This approach has been successfully used to develop potent and selective inhibitors for various targets nih.gov.

Ligand-Based and Receptor-Based SAR Approaches

Both ligand-based and receptor-based approaches are valuable in elucidating the SAR of this compound and its analogues.

Ligand-based approaches are used when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules with known activities to build a model that predicts the activity of new compounds. Techniques such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are commonly used. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

Receptor-based approaches , on the other hand, are employed when the 3D structure of the target protein is available, often from X-ray crystallography or NMR spectroscopy. Molecular docking studies can be performed to predict the binding mode of this compound and its analogues within the active site of the target. These studies can provide valuable insights into the key interactions between the ligand and the receptor, guiding the design of new molecules with improved binding affinity. For example, docking studies on indole-based inhibitors have been used to rationalize their SAR and guide further optimization researchgate.net.

By combining these computational approaches with experimental synthesis and biological testing, a comprehensive understanding of the SAR of the this compound scaffold can be achieved, paving the way for the development of novel and effective therapeutic agents.

In Vitro Metabolic Stability and Pathway Elucidation

Characterization of Metabolites and Adducts (e.g., Glutathione Adducts)

Reactive metabolites formed during the biotransformation of xenobiotics can covalently bind to cellular macromolecules, which is a potential mechanism of toxicity. Glutathione (GSH) is an endogenous tripeptide that plays a crucial role in detoxifying such reactive species by forming GSH adducts. sygnaturediscovery.comnih.goveurofinsdiscovery.com

In vitro studies with liver microsomes often include GSH to trap and identify reactive electrophilic metabolites. For indole (B1671886) derivatives like 3-methylindole, the formation of GSH adducts with reactive intermediates has been demonstrated. acs.orgnih.govnih.govacs.org It is plausible that the dehydrogenation of 4-fluoro-3-(methylaminomethyl)-1H-indole could lead to a reactive intermediate that is subsequently trapped by GSH. The characterization of these adducts is typically performed using LC-MS/MS, which allows for the determination of the site of conjugation.

| Potential Metabolite/Adduct | Postulated Formation Pathway | Analytical Characterization Method |

| Hydroxylated metabolites | CYP-mediated aromatic hydroxylation | LC-MS/MS |

| N-desmethyl metabolite | CYP-mediated N-dealkylation | LC-MS/MS |

| Dehydrogenated metabolite | CYP-mediated dehydrogenation | LC-MS/MS |

| Glutathione adduct | Trapping of reactive electrophilic intermediate with GSH | LC-MS/MS |

Enzyme Systems Involved in Metabolism (e.g., Human Liver Microsomes)

Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. nih.govproquest.comresearchgate.netmilecell-bio.comresearchgate.net Studies with human liver microsomes would provide an initial assessment of the metabolic stability of this compound and help identify the major metabolites.

Based on the metabolism of other indole compounds, the key CYP enzymes likely involved in the metabolism of this compound include CYP3A4, CYP2A6, CYP2C19, and CYP2E1. nih.govresearchgate.netnih.govresearchgate.netnih.gov To identify the specific CYPs responsible, reaction phenotyping studies using a panel of recombinant human CYP enzymes or CYP-specific chemical inhibitors would be necessary.

| Enzyme System | Application in Metabolism Studies |

| Pooled Human Liver Microsomes | Determination of overall metabolic stability and metabolite identification. |

| Recombinant Human CYP Isoforms | Identification of specific CYP enzymes responsible for metabolic pathways. |

| CYP-Specific Chemical Inhibitors | Confirmation of the involvement of specific CYP isoforms. |

In Vitro-In Vivo Correlation Considerations for Metabolic Stability

In vitro-in vivo correlation (IVIVC) aims to predict the in vivo pharmacokinetic behavior of a drug from in vitro data. nih.govnih.govwuxiapptec.comresearchgate.netresearchgate.net The metabolic stability of a compound in human liver microsomes, often expressed as intrinsic clearance (CLint), can be used to predict its in vivo hepatic clearance.

However, several factors can influence the accuracy of this extrapolation. These include plasma protein binding, blood-to-plasma ratio, and the contribution of extrahepatic metabolism. For low-clearance compounds, the prediction of in vivo pharmacokinetics from in vitro data can be particularly challenging. nih.gov Therefore, while in vitro metabolic stability data provides a valuable early assessment, it must be integrated with other ADME (absorption, distribution, metabolism, and excretion) data for a more accurate prediction of in vivo performance.

Future Research Directions and Translational Perspectives

Advanced Synthetic Strategies for Complex Fluorinated Indole (B1671886) Derivatives

Future synthetic research will likely focus on developing more efficient and versatile methods for creating complex analogs of 4-fluoro-3-(methylaminomethyl)-1H-indole. While classical methods for indole synthesis are well-established, the introduction of fluorine and further diversification of the scaffold present ongoing challenges. Advanced strategies will be crucial for building libraries of related compounds for structure-activity relationship (SAR) studies.

Key areas of development include:

Late-Stage Fluorination: Developing methods to introduce fluorine atoms into complex indole structures at a late stage of the synthesis. This approach allows for the rapid diversification of non-fluorinated precursors, which are often more readily available.

Regioselective C-H Functionalization: Exploring novel catalytic systems that enable the direct and selective functionalization of specific carbon-hydrogen bonds on the fluorinated indole ring. This would provide a more atom-economical route to novel derivatives.

Electrochemical Synthesis: Utilizing electrochemical methods for fluorination and other transformations can offer milder reaction conditions and unique selectivities compared to traditional reagents. researchgate.net

Flow Chemistry: Implementing continuous flow technologies can improve the safety, scalability, and efficiency of synthesizing fluorinated indole derivatives, particularly for reactions that are hazardous or difficult to control in batch processes.

| Synthetic Strategy | Description | Potential Advantage for Fluorinated Indoles |

|---|---|---|

| Late-Stage Fluorination | Introduction of a fluorine atom at a final or near-final step of a synthetic sequence. | Rapid generation of fluorinated analogs from a common advanced intermediate. |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C, C-N, or C-O bond, avoiding pre-functionalization. | Increased synthetic efficiency and access to novel chemical space. |

| Electrochemical Synthesis | Using electricity to drive chemical reactions, often for oxidation, reduction, or fluorination. researchgate.net | Mild reaction conditions, reduced waste, and unique reactivity. researchgate.net |

| Flow Chemistry | Performing chemical reactions in a continuously flowing stream rather than in a batch. | Improved safety, scalability, and reproducibility of reactions. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design

Future applications of AI and ML in this context include:

Predictive Modeling: Training ML algorithms on existing data for fluorinated indoles to predict the physicochemical properties, bioactivity, and toxicity of new, virtual derivatives. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the fluorinated indole scaffold, optimized for specific properties such as high binding affinity for a target and low off-target effects. mdpi.com

Target Identification and Validation: Using AI to analyze genomic and proteomic data to identify and validate new biological targets for which derivatives of this compound may be effective. nih.gov

Drug Repurposing: AI algorithms can screen existing databases of drug-target interactions and disease pathways to identify potential new therapeutic applications for this compound and its analogs. nih.gov

Development of Novel Assay Technologies for High-Throughput Biological Profiling

To efficiently screen libraries of derivatives based on this compound, the development of novel, high-throughput assay technologies is essential. Given the structural similarity of the parent compound to tryptamines, initial profiling would likely focus on targets within the central nervous system, such as serotonin (B10506) receptors.

Future research in this area should focus on:

Fluorescence-Based Assays: Creating highly sensitive and specific fluorescence-based assays for measuring enzymatic activity or receptor binding. nih.gov These assays are amenable to miniaturization and automation, allowing for the rapid screening of thousands of compounds.

Cell-Based Assays: Developing more physiologically relevant cell-based assays that can measure the functional activity of compounds in a cellular context. This can provide more accurate predictions of in vivo efficacy.

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to simultaneously measure multiple cellular parameters in response to compound treatment. This can provide a detailed understanding of a compound's mechanism of action and potential toxicity.

Label-Free Detection Technologies: Employing techniques such as surface plasmon resonance (SPR) or mass spectrometry to directly measure compound-target interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with the assay.

Exploration of Polypharmacology and Multi-Target Approaches for Indole Scaffolds

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction for the treatment of complex diseases like cancer and central nervous system disorders. nih.gov The indole scaffold is known for its ability to interact with a variety of biological targets. nih.gov Future research should intentionally explore the multi-target potential of this compound and its derivatives.

Key research directions include:

Systematic Target Profiling: Screening the compound and its analogs against a broad panel of receptors, enzymes, and ion channels to identify all potential biological targets.

Rational Design of Multi-Target Ligands: Using structural biology and computational modeling to design derivatives that are optimized to interact with a specific combination of targets to achieve a desired therapeutic effect with minimal side effects.

Emerging Therapeutic Applications of Fluorinated Indole Scaffolds

The introduction of fluorine can enhance the therapeutic properties of indole-based compounds, leading to improved potency and better pharmacokinetic profiles. nih.govmdpi.com This opens up a range of potential therapeutic applications for this compound that warrant future investigation.

Emerging therapeutic areas to explore include:

Antiviral Agents: Fluorinated indoles have shown potent activity against viruses such as HIV. nih.gov Research could explore the potential of this compound derivatives as inhibitors of viral replication.

Anticancer Agents: Many fluorinated compounds are used in cancer chemotherapy. mdpi.com The indole nucleus is a core structure in numerous inhibitors of tubulin polymerization, which are effective anticancer agents. Future studies could investigate the antiproliferative activity of this compound in various cancer cell lines.

Central Nervous System (CNS) Disorders: Given the structural resemblance to serotonin, derivatives of this compound could be investigated for their potential in treating depression, anxiety, and other mood disorders by modulating serotonergic pathways. nih.gov Fluorination has been shown to increase the potency of some indole derivatives at serotonin receptors. nih.gov

Anti-inflammatory Agents: Certain indole derivatives possess anti-inflammatory properties. The effects of fluorination on this activity could be a fruitful area of research for developing new treatments for inflammatory conditions.

| Potential Therapeutic Area | Rationale based on Fluorinated Indole Scaffolds | Example Research Focus |

|---|---|---|

| Antiviral | Fluorinated indoles have demonstrated potent inhibition of viral replication, such as in HIV. nih.gov | Screening for activity against a panel of viruses; mechanism of action studies. |

| Anticancer | Fluorination is a common strategy in anticancer drug design, and the indole scaffold is present in many antitumor agents. mdpi.com | Evaluation of cytotoxicity in cancer cell lines; investigation of effects on cell cycle and apoptosis. |

| CNS Disorders | The tryptamine-like structure suggests potential interaction with serotonin receptors, relevant for mood disorders. nih.gov | Receptor binding and functional assays for serotonin receptor subtypes; behavioral studies in animal models. |

| Anti-inflammatory | The indole core is a privileged structure in the design of anti-inflammatory drugs. | Assays for inhibition of inflammatory mediators (e.g., cytokines, prostaglandins). |

Q & A

Q. What are the primary synthetic routes for 4-fluoro-3-(methylaminomethyl)-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves functionalizing the indole core at the 3-position. For example, 4-fluoro-1H-indole derivatives can undergo alkylation or reductive amination to introduce the methylaminomethyl group. A three-component cascade reaction using 4-fluoroindole, formaldehyde, and methylamine under controlled pH and temperature (e.g., 0–5°C with NaBH₄ as a reducing agent) can yield the target compound . Optimization includes adjusting stoichiometry, reaction time, and purification via column chromatography (petroleum ether/ethyl acetate gradients) to achieve yields >80% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and purity. For instance, the methylaminomethyl group shows characteristic proton signals at δ ~2.5–3.0 ppm (CH₂) and δ ~1.8–2.2 ppm (CH₃), while ¹⁹F NMR resolves the fluorine environment (e.g., δ -122 ppm for fluorinated indoles) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 207.1002), and IR spectroscopy identifies N-H stretches (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound?

- Methodological Answer : Modify substituents systematically:

- Fluorine position : 4-Fluoro substitution enhances metabolic stability and lipophilicity, as seen in analogous indole derivatives .

- Methylaminomethyl group : Adjusting the amine (e.g., bulkier alkyl groups) may improve receptor binding. Compare with 3-(piperidin-4-yl)-indole derivatives, where the basic amine enhances target affinity .

Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity changes. Cross-reference crystallographic data (e.g., SHELXL-refined structures) to correlate substituent geometry with bioactivity .

Q. What strategies resolve contradictions in spectral or crystallographic data during structural validation?

- Methodological Answer :

- Spectral discrepancies : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and computational prediction tools (e.g., ACD/Labs or ChemDraw). For example, misassigned CH₂ signals in crowded regions can be clarified via DEPT-135 .

- Crystallographic challenges : Use SHELX programs (SHELXD for phase solution, SHELXL for refinement) to resolve disorder or twinning. For ambiguous electron density, employ alternative models (e.g., split positions) and validate via R-factor convergence (<0.05) .

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 5-position of the indole core is typically reactive due to electron-rich π-systems .

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina. Parameterize fluorine’s electrostatic contributions (partial charge ~-0.25 e) to refine binding affinity predictions .

Q. What experimental and computational approaches validate the compound’s metabolic stability?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine at the 4-position reduces oxidative metabolism, as shown in related fluorophenyl-indoles .

- ADMET prediction : Use SwissADME or ADMETlab to estimate logP (~2.8) and cytochrome P450 inhibition. Compare with experimental data to refine models .

Data Analysis and Contradiction Handling

Q. How should researchers address inconsistencies in reaction yields across synthetic protocols?

- Methodological Answer :

- Variable analysis : Use Design of Experiments (DoE) to test factors (e.g., solvent polarity, catalyst loading). For example, NaH vs. K₂CO₃ as a base may alter alkylation efficiency .

- Byproduct identification : Employ GC-MS or HPLC to detect side products (e.g., over-alkylation). Optimize quenching steps (e.g., rapid acidification) to minimize impurities .

Q. What methods reconcile conflicting bioactivity data in different assay systems?

- Methodological Answer :

- Assay standardization : Normalize data using positive controls (e.g., known kinase inhibitors for enzyme assays).

- Meta-analysis : Pool results from orthogonal assays (e.g., fluorescence polarization vs. SPR) and apply statistical weighting. For example, discordant IC₅₀ values may reflect differences in buffer ionic strength .

Experimental Design Considerations

Q. How to design crystallization trials for X-ray structure determination?

- Methodological Answer :

- Solvent screening : Use vapor diffusion (e.g., 1:1 DCM/methanol) or slow evaporation. Fluorine’s electron-withdrawing effect may stabilize π-stacking, favoring monoclinic crystal systems .

- Data collection : Resolve disorder via high-resolution datasets (≤0.8 Å) and anisotropic refinement in SHELXL. For twinned crystals, apply TWIN/BASF instructions .

Q. What are best practices for archiving and sharing spectral/structural data?

- Methodological Answer :

- Public repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem (e.g., CID 145862102). Include raw NMR files (FID) in supplementary materials .

- Metadata standards : Adopt ISA-Tab format for experimental details (e.g., spectrometer model, temperature) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.